Cas no 70681-22-0 (Norvaline,N-(2,2,2-trifluoroacetyl)-)
Norvaline,N-(2,2,2-trifluoroacetyl)- Chemical and Physical Properties
Names and Identifiers
-
- Norvaline,N-(2,2,2-trifluoroacetyl)-
- 2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid
- AC1L725E
- DL-Norvalin-N-trifluoracetat
- NSC306129
- DTXSID60316730
- 2-(trifluoroacetamido)pentanoic acid
- 70681-22-0
- AKOS010227013
- EN300-7266422
- NSC-306129
-
- Inchi: 1S/C7H10F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)
- InChI Key: NQTWROONGPTVIQ-UHFFFAOYSA-N
- SMILES: FC(C(NC(C(=O)O)CCC)=O)(F)F
Computed Properties
- Exact Mass: 213.0613
- Monoisotopic Mass: 213.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 66.4
- LogP: 1.30910
Norvaline,N-(2,2,2-trifluoroacetyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7266422-0.05g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 0.05g |
$323.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-0.1g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 0.1g |
$339.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-0.25g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 0.25g |
$354.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-0.5g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 0.5g |
$370.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-1.0g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 1g |
$385.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-2.5g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 2.5g |
$754.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-5.0g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 5g |
$1115.0 | 2023-05-24 | ||
| Enamine | EN300-7266422-10.0g |
2-(trifluoroacetamido)pentanoic acid |
70681-22-0 | 10g |
$1654.0 | 2023-05-24 |
Norvaline,N-(2,2,2-trifluoroacetyl)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Norvaline,N-(2,2,2-trifluoroacetyl)-
Norvaline, N-(2,2,2-Trifluoroacetyl) (CAS No. 70681-22-0): A Comprehensive Overview
Norvaline, N-(2,2,2-trifluoroacetyl), also known by its CAS registry number CAS No. 70681-22-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of norvaline, a naturally occurring amino acid, modified with a trifluoroacetyl group. The introduction of this trifluoroacetyl moiety imparts unique chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The structure of Norvaline, N-(2,2,2-trifluoroacetyl) consists of a norvaline backbone with a trifluoroacetyl group attached to the nitrogen atom. This modification not only alters the physical properties of the molecule but also influences its interactions with biological systems. Recent studies have highlighted its potential as a building block in drug discovery and as a precursor for advanced materials.
One of the most intriguing aspects of Norvaline, N-(2,2,2-trifluoroacetyl) is its role in peptide synthesis. The trifluoroacetyl group acts as a protecting group for the amino functionality of norvaline, enabling precise control over peptide assembly processes. This has led to its application in the development of bioactive peptides with enhanced stability and bioavailability.
In terms of chemical synthesis, Norvaline, N-(2,2,2-trifluoroacetyl) can be prepared through various methods, including nucleophilic acyl substitution reactions or through the use of fluorinated reagents. Recent advancements in catalytic methods have further streamlined its production process, making it more accessible for large-scale applications.
The biological activity of Norvaline derivatives has been extensively studied in recent years. Research indicates that these compounds may exhibit anti-inflammatory and antioxidant properties due to their ability to modulate cellular signaling pathways. Furthermore, their fluorinated nature confers resistance to enzymatic degradation, which is advantageous in drug delivery systems.
From an environmental perspective, understanding the fate and transport of Norvaline-based compounds is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds undergo biodegradation under specific conditions; however, further research is needed to fully characterize their environmental behavior.
In conclusion, Norvaline, particularly its trifluoroacetylated derivative (CAS No. 70681-22-0), represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique properties and potential for innovation continue to drive research efforts aimed at unlocking its full potential in medicine and beyond.
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